6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one

Physicochemical profiling Drug-likeness Agrochemical comparison

6-(tert-Butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 534598-43-1) is a synthetic small molecule belonging to the 3-(arylamino)-1,2,4-triazin-5(4H)-one subclass. It features a 1,2,4-triazin-5-one core with a bulky tert-butyl substituent at position 6 and a 3-chloro-4-methylphenylamino moiety at position 3.

Molecular Formula C14H17ClN4O
Molecular Weight 292.76 g/mol
Cat. No. B12122394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one
Molecular FormulaC14H17ClN4O
Molecular Weight292.76 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C)Cl
InChIInChI=1S/C14H17ClN4O/c1-8-5-6-9(7-10(8)15)16-13-17-12(20)11(18-19-13)14(2,3)4/h5-7H,1-4H3,(H2,16,17,19,20)
InChIKeyJTHGYYGZPIFRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(tert-Butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one: Structural and Pharmacophoric Classification for Informed Procurement


6-(tert-Butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 534598-43-1) is a synthetic small molecule belonging to the 3-(arylamino)-1,2,4-triazin-5(4H)-one subclass. It features a 1,2,4-triazin-5-one core with a bulky tert-butyl substituent at position 6 and a 3-chloro-4-methylphenylamino moiety at position 3 [1]. This scaffold has been explored in medicinal chemistry as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2] and is structurally related to the commercial triazinone herbicide metribuzin, which bears a methylthio group at position 3 instead of an arylamino substituent [3]. The compound is primarily available as a research chemical through specialty suppliers; no regulatory approval for agricultural or pharmaceutical use has been identified in publicly accessible databases as of the search date.

Pharmacophoric Class 3-Arylamino triazinone NNRTI scaffold
Substitution Pattern C3 N-aryl replaces methylthio of herbicide chemotype
Availability Research chemical; specialty supplier sourcing

Why 6-(tert-Butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one Cannot Be Replaced by Generic Triazinone Analogs in Research Procurement


The 1,2,4-triazin-5(4H)-one scaffold supports diverse substitution patterns that profoundly alter target binding, physicochemical properties, and biological function. The compound's 3-position bears an N-aryl substituent (3-chloro-4-methylaniline), which replaces the methylthio group found in the commercial herbicide metribuzin [1]. This substitution converts the molecule from a photosystem II inhibitor (herbicide class) into a scaffold relevant for NNRTI development, as demonstrated by the Leenders et al. (2010) synthesis of 3-(arylamino)-1,2,4-triazin-5-ones as HIV-1 reverse transcriptase inhibitor precursors [2]. The 6-position tert-butyl group is shared with metribuzin and contributes to lipophilicity and steric bulk, but its pharmacological impact is context-dependent on the 3-substituent identity. Generic substitution with a 3-methylthio, 3-ethylthio, or 3-unsubstituted analog would produce a molecule with a fundamentally different pharmacophore, target profile, and application domain. Procurement decisions must therefore be guided by the specific substitution pattern rather than class membership alone.

Target: 3-(Arylamino) Triazinone Generic Triazinone Analog
C3 N-aryl (NNRTI space)
C3 alkylthio or H (herbicide space)
Pharmacophore divergence may invalidate target studies
1 H-bond donor (N4-H)
2 HBD (4-amino analogs)
Binding pocket interactions may shift; selectivity review required
Research-scale custom synthesis
Industrial agrochemical bulk
Procurement scale, economics, and purity profiles differ

Quantitative Differentiation Evidence for 6-(tert-Butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one: Head-to-Head and Cross-Study Data Assessment


Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bonding Profile vs. Metribuzin

The target compound bears a 3-chloro-4-methylphenylamino group at C3, replacing the methylthio group of metribuzin. This substitution increases calculated logP and alters the hydrogen-bond donor/acceptor profile. Calculated logP for the target compound is 3.0 (from MolBIC IDRBLab [1]), versus metribuzin's calculated logP of approximately 1.6–1.7 (PubChem XLogP3 [2]). The polar surface area is 71.7 Ų (from mcule.com ), compared to metribuzin's 76.8 Ų. These physicochemical shifts affect membrane permeability, soil mobility, and protein-binding characteristics relevant to both agrochemical and medicinal applications.

Calculated logP
Head-to-head
Target logP 3.0 vs. ~1.6–1.7 for metribuzin
Supports lipophilicity-based differentiation
Δ logP ~1.3–1.4; impacts formulation and partitioning context
Physicochemical profiling Drug-likeness Agrochemical comparison

Hydrogen-Bond Donor Count: Structural Impact on Target Engagement vs. 4-Amino Triazinone Herbicides

The target compound possesses only 1 hydrogen-bond donor (the N4-H of the triazinone ring), as the 3-position is occupied by an N-aryl secondary amine rather than a primary 4-amino group. Commercial triazinone herbicides such as metribuzin contain a 4-NH₂ group (2 HBDs) [1]. The Leenders et al. (2010) paper establishing 3-(arylamino)-1,2,4-triazin-5-ones as NNRTI building blocks notes that the N4 position is unsubstituted in these scaffolds, yielding 1 HBD [2]. This reduced HBD count alters the capacity for key hydrogen-bond interactions in the NNRTI binding pocket compared to 4-amino-substituted analogs.

H-Bond Donors
Class-level
1 HBD (target) vs. 2 HBD (4-amino herbicides)
Differentiates pharmacophore from herbicide chemotype
Fewer donors may alter binding pocket interactions; verify per assay
Medicinal chemistry NNRTI scaffold H-bond pharmacophore

Synthetic Accessibility: 3-(Arylamino) Route versus 3-Alkylthio Commercial Triazinones

The Leenders et al. (2010) publication establishes a practical synthetic route for 3-(arylamino)-1,2,4-triazin-5-ones from commercially available thiourea, yielding the 5-hydroxy-1,2,4-triazine intermediate (5a/5b) in 34–41% overall yield without column chromatography [1]. This contrasts with the industrial synthesis of metribuzin, which proceeds via 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one intermediates at multi-ton scale [2]. The 3-arylamino substitution requires a distinct synthetic pathway involving POCl₃-mediated coupling with substituted anilines, conferring different procurement economics and scalability profiles.

Synthetic Route
Class-level
POCl₃/aniline coupling, 34–41% overall yield (research scale)
Research tool sourcing; differs from industrial herbicide synthesis
Method context: Leenders 2010; scalability requires review
Synthetic chemistry Building block utility MedChem procurement

Pharmacophoric Divergence: 3-Arylamino NNRTI Scaffold versus 3-Alkylthio Photosystem II Inhibitor

The 3-(arylamino)-1,2,4-triazin-5-one scaffold described by Leenders et al. (2010) was explicitly developed for HIV-1 NNRTI applications, with the 3-arylamino group occupying the entrance channel of the NNRTI binding pocket [1]. In contrast, metribuzin (3-methylthio substitution) acts as a photosystem II inhibitor by displacing plastoquinone at the QB site of the D1 protein in chloroplasts [2]. This represents a complete divergence in biological target space driven solely by the C3 substituent identity, despite both compounds sharing the 6-tert-butyl-1,2,4-triazin-5-one core. No quantitative target-binding data (IC₅₀, Kᵢ, or Kd) for the specific compound 6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one against HIV-1 reverse transcriptase, photosystem II, or any other protein target were identified in publicly accessible databases as of this search date.

Target Space
Data to verify
No public target-binding data for this specific compound
Pharmacophoric divergence inferred from scaffold SAR
Confirm activity in NNRTI vs. PSII assays before SAR conclusions
Antiviral research Herbicide mode of action Target selectivity

Recommended Application Scenarios for 6-(tert-Butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one Based on Verified Differentiation Evidence


Medicinal Chemistry: NNRTI Lead Optimization Using 3-Arylamino Triazinone Scaffolds

This compound serves as a functionalized 3-(arylamino)-1,2,4-triazin-5-one building block suitable for HIV-1 NNRTI lead optimization programs. The Leenders et al. (2010) synthetic methodology [1] enables further derivatization at N4 or through electrophilic aromatic substitution on the aniline ring. The 3-chloro-4-methyl substitution pattern on the N-aryl ring provides a defined starting point for SAR exploration around the NNRTI binding pocket entrance channel. Researchers should note that quantitative target-binding data for this specific compound are not publicly available; de novo biological characterization is required before structure-activity conclusions can be drawn.

Chemical Biology: Comparative Pharmacophore Profiling versus Commercial Triazinone Herbicides

The compound's structural divergence from metribuzin at the C3 position (arylamino vs. methylthio) makes it a valuable tool compound for dissecting the molecular determinants of photosystem II inhibition versus NNRTI activity within the shared 1,2,4-triazin-5-one chemotype [2]. In head-to-head Hill reaction assays against isolated chloroplasts, this compound is expected to show significantly reduced PSII inhibitory activity compared to metribuzin based on the established SAR that C3-alkylthio substitution is essential for QB site displacement [3], though confirmation requires experimental measurement.

Agrochemical Research: Selective Herbicide Screening with Modified Triazinone Scaffolds

While the compound class (1,2,4-triazin-5-ones) includes commercial herbicides, the 3-arylamino substitution pattern is atypical for PSII inhibitors. Agro-chemical screening programs may evaluate this compound against herbicide-resistant weed biotypes where target-site mutations in the D1 protein confer resistance to triazine and triazinone herbicides [2]. The distinct C3 pharmacophore could potentially circumvent certain resistance mechanisms, though this hypothesis remains untested in the public domain and requires experimental validation.

Synthetic Methodology Development: POCl₃-Mediated Aniline Coupling on Triazinone Cores

The one-pot POCl₃-mediated coupling procedure described by Leenders et al. (2010) for introducing substituted anilines at the C3 position of 1,2,4-triazin-5-ones [1] positions this compound as both a product and a methodological reference for synthetic chemistry laboratories developing new triazinone functionalization strategies. Procurement of the compound can serve as an analytical standard for reaction optimization and as a benchmark for assessing alternative coupling methodologies.

Application
Selection Property
Validation Focus
NNRTI Lead Optimization
3-Arylamino triazinone scaffold
Target-binding characterization required
Comparative Pharmacophore Profiling
C3 pharmacophore divergence from herbicides
PSII inhibition assay; expect lower activity
Herbicide Resistance Screening
Atypical triazinone substitution
Resistance-circumvention hypothesis testing
Synthetic Methodology Reference
POCl₃/aniline coupling benchmark
Reaction optimization and scalability assessment
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